Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate - 211915-84-3

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Catalog Number: EVT-340846
CAS Number: 211915-84-3
Molecular Formula: C27H26N6O3
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a key intermediate in the synthesis of Dabigatran etexilate [, ]. Dabigatran etexilate is a prodrug that is converted to Dabigatran in the body.

Synthesis Analysis
  • Method 1 [, ]: This method utilizes 3-[[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl] pyridin-2-ylamino]propionic acid ethyl ester as the starting material. The synthesis proceeds through a Pinner reaction to form an amidine, followed by a reaction with hexyl chloroformate to yield the final product, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. This method is reported to have a yield of 38.8% and a purity of 99.6% [].
  • Method 2 []: This method involves reacting (4-cyanophenyl)amino]acetic acid with bis(trichloromethyl) carbonate. This is followed by a reaction with 3-[(3-amino-4-methylamino-benzoyl)(pyridin-2-yl)amino]propanoate to yield the desired product []. This method is reported to be cost-effective and straightforward.
Chemical Reactions Analysis

The primary chemical reaction involving Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, as described in the provided literature, is its conversion to Dabigatran etexilate [, ]. This reaction involves reacting the intermediate with hexyl chloroformate [].

Applications

The primary application of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, as identified in the provided literature, is its use as a key intermediate in the synthesis of Dabigatran etexilate [, ].

Dabigatran etexilate

Compound Description: Dabigatran etexilate is the ethyl ester prodrug of the active thrombin inhibitor dabigatran. [, ] It is used to prevent strokes and blood clots in people with atrial fibrillation. []

Relevance: Dabigatran etexilate shares the same core structure as the target compound, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. The key difference lies in the presence of a hexyl carbamate group attached to the amidine nitrogen in dabigatran etexilate. This group is absent in the target compound. [, ]

3-[[[2-[[(4-Carbamimidoylphenyl)amino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido]propanoic acid

Compound Description: This compound is a related substance of dabigatran etexilate. [] It is structurally similar to both dabigatran etexilate and the target compound.

Relevance: This related compound shares the same core structure as Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, but lacks the ethyl ester group on the propanoic acid side chain. It differs from dabigatran etexilate by the replacement of the hexyl carbamate group with a carbamimidoyl group. []

3-[2-[[[4-[N'-[(Hexyloxy)carbonyl]carbamimidoyl]phenyl]amino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido]propanoic acid

Compound Description: This compound is another related substance of dabigatran etexilate. [] It is structurally similar to both dabigatran etexilate and the target compound.

Relevance: This compound is closely related to both dabigatran etexilate and the target compound, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. It shares the same core structure, with the main difference being the presence of a carboxylic acid group instead of the ethyl ester found in both the target compound and dabigatran etexilate. []

Ethyl 2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Compound Description: This compound is a related substance of dabigatran etexilate. []

Relevance: This related compound represents a truncated version of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. It retains the benzimidazole core, the 4-cyanophenylaminomethyl substituent at the 2-position, and the ethyl carboxylate at the 5-position, but lacks the entire propionamide side chain present in the target compound. []

Ethyl 2-[[(4-carbamimidoylphenyl)amino]methyl]-1-methyl-1H-benzo[d]imidazole-5-carboxylate 4-methylbenzene sulfonate

Compound Description: This compound is a related substance of dabigatran etexilate. [] It is structurally similar to both dabigatran etexilate and the target compound.

Relevance: This compound is closely related to Ethyl 2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzo[d]imidazole-5-carboxylate, but features a carbamimidoyl group instead of the cyano group on the phenyl ring. Like the previous compound, it also lacks the propionamide side chain present in the target compound, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. []

3-[(3-amino-4-methylamino-benzoyl)(pyridin-2-yl)amino]propanoate

Compound Description: This compound serves as a synthetic intermediate in the preparation of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. []

Relevance: This intermediate provides the key structural components for the target compound. It contains the pyridine-2-yl amino propanoate moiety that will become part of the side chain, and the 3-amino-4-methylamino-benzoyl group will eventually form the benzimidazole core of the target compound, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, through a series of reactions. []

N-(2-chloro-1-methyl-benzimidazol-5-oyl-1H-)-N-(pyridin-2-yl)-3-amino-propionic acid ethyl ester

Compound Description: This compound is a key intermediate in the synthesis of dabigatran etexilate. []

Relevance: This intermediate shares a significant portion of its structure with Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. It contains the complete benzimidazole-5-carboxamido-propionic acid ethyl ester skeleton, including the pyridine ring. The key difference lies in the presence of a chlorine atom instead of the 4-cyanophenylaminomethyl group at the 2-position of the benzimidazole ring in the target compound. []

Compound Description: This compound is a methanesulfonate salt of dabigatran etexilate. []

Relevance: This compound is practically identical to dabigatran etexilate, which, as discussed earlier, is closely related to the target compound, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. The only difference lies in the salt form, with this compound existing as the methanesulfonate salt. []

Properties

CAS Number

211915-84-3

Product Name

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

IUPAC Name

ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C27H26N6O3

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3

InChI Key

OZBOESGNDSVMDK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C

Synonyms

Deacetamidine Cyano Dabigatran Ethyl Ester; N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.